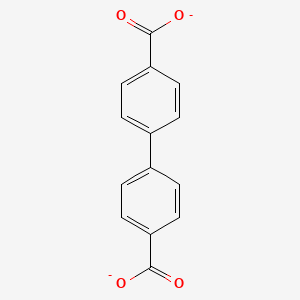

4,4'-Biphenyldicarboxylate

Description

Properties

Molecular Formula |

C14H8O4-2 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

4-(4-carboxylatophenyl)benzoate |

InChI |

InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18)/p-2 |

InChI Key |

NEQFBGHQPUXOFH-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Biphenyldicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Biphenyldicarboxylic acid (BPDA) and its corresponding dicarboxylates are rigid, linear organic molecules that have garnered significant interest across various scientific disciplines. Their robust biphenyl (B1667301) core and terminal carboxyl groups make them crucial building blocks in the synthesis of advanced materials and complex organic molecules. In materials science, BPDA is a key component in the creation of metal-organic frameworks (MOFs), which have applications in gas storage and separation. It is also utilized in the production of high-performance polymers, such as polyimides, known for their exceptional thermal stability. For professionals in drug development, the biphenyl scaffold is a common motif in pharmacologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes to 4,4'-biphenyldicarboxylate and the essential techniques for its characterization.

Synthesis of 4,4'-Biphenyldicarboxylic Acid

The synthesis of 4,4'-biphenyldicarboxylic acid can be achieved through several established methods. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale, and economic viability. The most common and effective methods include the oxidation of 4,4'-dialkylbiphenyls and cross-coupling reactions like the Suzuki-Miyaura and Ullmann couplings.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 4,4'-biphenyldicarboxylic acid.

Caption: A generalized workflow for the synthesis of 4,4'-biphenyldicarboxylic acid.

Method 1: Oxidation of 4,4'-Dimethylbiphenyl (B165725)

A prevalent industrial method for synthesizing 4,4'-biphenyldicarboxylic acid involves the oxidation of 4,4'-dialkylbiphenyls, with 4,4'-dimethylbiphenyl being a common starting material. This process is analogous to the industrial production of terephthalic acid from p-xylene. The reaction is typically carried out at high temperatures and pressures using a catalytic system.

Experimental Protocol:

-

Reactor Setup: A high-pressure reactor, often made of a corrosion-resistant material like titanium, is charged with 4,4'-dimethylbiphenyl, a solvent (commonly glacial acetic acid), and a catalyst system.

-

Catalyst System: The catalyst system typically comprises cobalt and manganese salts, such as cobalt acetate (B1210297) and manganese acetate, and a bromine-containing promoter like potassium bromide.

-

Reaction Conditions: The reactor is pressurized with air or oxygen and heated to a temperature in the range of 150-250 °C. The reaction is allowed to proceed for several hours with continuous stirring.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude 4,4'-biphenyldicarboxylic acid precipitates out of the solution. The solid product is collected by filtration, washed with the solvent and then water to remove residual catalysts and byproducts, and finally dried. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid.

| Parameter | Value |

| Starting Material | 4,4'-Dimethylbiphenyl |

| Oxidant | Air or O₂ |

| Catalyst | Co(OAc)₂/Mn(OAc)₂/KBr |

| Solvent | Acetic Acid |

| Temperature | 150-250 °C |

| Pressure | 15-30 atm |

| Typical Yield | >90% |

Table 1: Typical reaction conditions for the oxidation of 4,4'-dimethylbiphenyl.

Method 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl compounds. This reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

Experimental Protocol:

-

Reactant Preparation: In a reaction flask, 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) and 4-carboxyphenylboronic acid are dissolved in a suitable solvent system, which is often a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of a base.

-

Catalyst and Ligand: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a phosphine (B1218219) ligand, is added to the reaction mixture.

-

Base: A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the catalytic cycle and is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-120 °C for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the crude 4,4'-biphenyldicarboxylic acid. The solid is collected by filtration, washed with water, and then purified by recrystallization.

| Parameter | Value |

| Aryl Halide | 4-Bromobenzoic acid or 4-Iodobenzoic acid |

| Boronic Acid | 4-Carboxyphenylboronic acid |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd complexes |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O |

| Temperature | 80-120 °C |

| Typical Yield | 85-95% |

Table 2: Typical reaction conditions for the Suzuki-Miyaura cross-coupling.

Method 3: Ullmann Coupling

The Ullmann coupling is a classic method for the synthesis of biaryl compounds, involving the copper-mediated coupling of two aryl halide molecules. While it often requires higher temperatures than the Suzuki-Miyaura coupling, it remains a useful method, especially for large-scale synthesis.

Experimental Protocol:

-

Reactant and Catalyst: 4-Halobenzoic acid (typically 4-iodobenzoic acid or 4-bromobenzoic acid) is mixed with a copper catalyst. The copper can be in the form of copper powder, copper(I) oxide (Cu₂O), or copper(I) iodide (CuI).

-

Solvent and Base: A high-boiling point solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or nitrobenzene (B124822) is used. A base, such as potassium carbonate or pyridine, may also be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to a high temperature, often in the range of 150-250 °C, under an inert atmosphere for several hours.

-

Work-up and Purification: After the reaction, the mixture is cooled and treated with an acidic aqueous solution to precipitate the product. The crude product is then collected, washed, and purified by recrystallization.

| Parameter | Value |

| Aryl Halide | 4-Iodobenzoic acid or 4-Bromobenzoic acid |

| Catalyst | Cu powder, Cu₂O, CuI |

| Solvent | DMF, NMP, Nitrobenzene |

| Temperature | 150-250 °C |

| Typical Yield | 60-80% |

Table 3: Typical reaction conditions for the Ullmann coupling.

Characterization of 4,4'-Biphenyldicarboxylic Acid

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 4,4'-biphenyldicarboxylic acid. A combination of spectroscopic and physical methods is typically employed.

General Characterization Workflow

The following diagram outlines a typical workflow for the characterization of the synthesized 4,4'-biphenyldicarboxylic acid.

Caption: A typical workflow for the characterization of 4,4'-biphenyldicarboxylic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4,4'-biphenyldicarboxylic acid, both ¹H and ¹³C NMR are informative.

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the symmetry of the molecule. It typically shows two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show a limited number of signals, again due to the molecule's symmetry. The signals for the carboxyl carbon, the ipso-carbons, and the other aromatic carbons can be readily assigned.

Experimental Protocol for NMR:

-

Sample Preparation: A small amount of the dried product (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or methanol-d₄).

-

Data Acquisition: The sample is placed in an NMR tube and analyzed using an NMR spectrometer. Standard acquisition parameters are used for both ¹H and ¹³C NMR.

| Technique | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| ¹H NMR | DMSO-d₆ | ~13.0 (br s, 2H, -COOH), ~8.0 (d, 4H, Ar-H), ~7.8 (d, 4H, Ar-H) |

| ¹³C NMR | DMSO-d₆ | ~167.0 (C=O), ~143.0 (Ar-C), ~138.0 (Ar-C), ~130.0 (Ar-CH), ~127.0 (Ar-CH) |

Table 4: Typical NMR data for 4,4'-biphenyldicarboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,4'-biphenyldicarboxylic acid will show characteristic absorption bands for the carboxylic acid group and the aromatic ring.

Experimental Protocol for IR:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (acid) | 3300-2500 (broad) | Stretching |

| C=O (acid) | 1700-1680 | Stretching |

| C=C (aromatic) | 1610-1580, 1500-1400 | Stretching |

| C-O (acid) | 1320-1210 | Stretching |

| O-H (acid) | 950-910 (broad) | Out-of-plane bending |

Table 5: Characteristic IR absorption bands for 4,4'-biphenyldicarboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps to confirm its identity.

Experimental Protocol for MS:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is recorded in either positive or negative ion mode.

| Ionization Mode | Expected m/z |

| ESI (-) | 241.05 [M-H]⁻, 287.05 [M+HCOO]⁻ |

| ESI (+) | 243.07 [M+H]⁺, 265.05 [M+Na]⁺ |

Table 6: Expected mass-to-charge ratios (m/z) for 4,4'-biphenyldicarboxylic acid.

Physical Characterization

Melting Point

The melting point is a useful indicator of the purity of a crystalline solid. A sharp melting point range close to the literature value suggests a high degree of purity.

Experimental Protocol for Melting Point:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased. The temperature range over which the sample melts is recorded.

| Property | Value |

| Melting Point | >300 °C (decomposes) |

Table 7: Physical properties of 4,4'-biphenyldicarboxylic acid.

Conclusion

This guide has provided an in-depth overview of the key synthetic methods and characterization techniques for this compound. The choice of synthetic route will depend on the specific requirements of the researcher, with oxidation and Suzuki-Miyaura coupling being highly efficient methods. A comprehensive suite of analytical techniques, including NMR, IR, and mass spectrometry, is crucial for confirming the structure and purity of the final product. The detailed protocols and data presented herein serve as a valuable resource for scientists and professionals working with this important chemical building block.

A Technical Guide to the Spectroscopic Analysis of 4,4'-Biphenyldicarboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Biphenyldicarboxylate, also known as 4,4'-bibenzoic acid, is a key organic ligand used extensively in the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical compounds.[1] Its rigid biphenyl (B1667301) core and terminal carboxylate groups allow for the construction of robust and porous materials with diverse applications. A thorough spectroscopic characterization is paramount to confirm its structure, assess its purity, and understand its coordination behavior in larger molecular assemblies. This guide provides an in-depth overview of the primary spectroscopic techniques used to analyze this compound, complete with experimental protocols and data interpretation.

Molecular Structure and Properties

-

Chemical Name: [1,1'-Biphenyl]-4,4'-dicarboxylic acid[2]

-

CAS Number: 787-70-2[1]

-

Molecular Formula: C₁₄H₁₀O₄[3]

-

Molecular Weight: 242.23 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the proton and carbon framework of the molecule.[1]

Data Summary

While specific high-resolution data for the parent acid is limited in readily available literature, data for its common esters are well-documented and provide insight into the expected spectral features.

Table 1: NMR Spectroscopic Data for this compound Derivatives

| Compound | Technique | Solvent | Chemical Shift (δ) ppm | Assignment |

|---|---|---|---|---|

| Diethyl Biphenyl-4,4'-dicarboxylate | ¹H NMR | CDCl₃ | 8.123 | Aromatic H |

| 7.678 | Aromatic H | |||

| 4.405 | -OCH₂- | |||

| 1.418 | -CH₃ | |||

| Dimethyl Biphenyl-4,4'-dicarboxylate | ¹H NMR | - | Spectra available, specific shifts not detailed in snippets.[4] | - |

| 4,4'-Biphenyldicarboxylic acid | ¹³C NMR | - | Distinct signals expected for carboxyl and aromatic carbons.[1] | - |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acid has poor solubility in CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).[5] The acquisition parameters should be optimized for resolution and signal-to-noise ratio, typically involving 16-64 scans.

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum and integrate the signals to determine the relative proton ratios. Reference the spectrum to the TMS signal at 0 ppm.

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy is crucial for identifying the functional groups present in this compound.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the characteristic vibrational modes of the carboxylic acid groups.[1]

Table 2: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (dimer) | 3300 - 2500 | Broad and strong band, characteristic of a carboxylic acid dimer.[1] |

| C=O Stretch | ~1700 | Strong, sharp peak indicating the carbonyl of the carboxylic acid.[1] |

| C-O Stretch / O-H Bend | < 1500 | Found in the fingerprint region.[1] |

Raman Spectroscopy

Raman spectroscopy provides complementary information on the molecular vibrations, particularly for the non-polar bonds of the biphenyl backbone.

Table 3: Raman Spectroscopic Data

| Compound | Technique | Notes |

|---|---|---|

| 4,4'-Biphenyldicarboxylic acid | FT-Raman | Spectrum available via the Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[2] |

| Diethyl Biphenyl-4,4'-dicarboxylate | Raman | Spectrum available.[6] |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Background Collection: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Record the spectrum of the sample, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization | Key Fragments (m/z) | Notes |

|---|

| GC-MS | EI | 242 (M⁺), 225, 152 | Data from NIST Mass Spectrometry Data Center.[2] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Note: Due to the low volatility of the dicarboxylic acid, derivatization to a more volatile ester (e.g., methyl or ethyl ester) is often required prior to GC-MS analysis.

-

Derivatization (Esterification): React the this compound sample with an appropriate agent (e.g., methanol (B129727) with an acid catalyst) to form the dimethyl ester. Purify the resulting ester.

-

Sample Preparation: Dissolve a small amount of the derivatized sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analyte from any impurities. Helium is typically used as the carrier gas.

-

Mass Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by Electron Impact, EI, at 70 eV). The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragment ions.

-

Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram and analyze its corresponding mass spectrum. Compare the spectrum to library data for confirmation.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the conjugated biphenyl system.

Table 5: UV-Visible Spectroscopic Data

| Compound | Solvent | λmax (nm) | Notes |

|---|---|---|---|

| Biphenyl Sulfonamides (related class) | Ethanol (B145695) / Acetonitrile | 200 - 400 | General range for this class of compounds.[7] |

| 2-amino-4,4'-biphenyldicarboxylic acid | - | 365 | The amino functionalization influences the absorption maximum.[8] |

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile).[7] Perform serial dilutions to obtain a series of standard solutions.

-

Blank Reference: Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline correction.

-

Measurement: Measure the absorbance of each standard solution over a specified wavelength range (e.g., 200-400 nm).[7]

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). A calibration curve can be constructed by plotting absorbance versus concentration to be used for quantitative analysis.

Visualized Workflows and Logic

General Spectroscopic Characterization Workflow

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a this compound sample.

Caption: Workflow for this compound Characterization.

Logical Relationship of Analytical Questions to Techniques

This diagram illustrates the selection of an appropriate spectroscopic technique based on the analytical question being addressed.

Caption: Matching Analytical Questions to Spectroscopic Methods.

References

- 1. Biphenyl-4,4'-dicarboxylic Acid|Research Chemical [benchchem.com]

- 2. (1,1'-Biphenyl)-4,4'-dicarboxylic acid | C14H10O4 | CID 13084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biphenyl-4,4'-dicarboxylic acid(787-70-2) MS spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl this compound | C16H14O4 | CID 13099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure of 4,4'-Biphenyldicarboxylate

This technical guide provides a comprehensive overview of the crystal structure of this compound, a molecule of significant interest in the fields of materials science and drug development. It serves as a valuable building block for the synthesis of metal-organic frameworks (MOFs) and other supramolecular assemblies. This guide will delve into the crystallographic parameters of a well-characterized solvated form of biphenyl-4,4'-dicarboxylic acid, detail the experimental protocols for its synthesis and crystallization, and provide a logical workflow for its structural determination.

Introduction

4,4'-Biphenyldicarboxylic acid (H₂BPDC) is a rigid, linear organic linker that has been extensively utilized in the construction of porous crystalline materials.[1] Its dicarboxylate functional groups readily coordinate with metal ions, leading to the formation of highly ordered, three-dimensional structures with potential applications in gas storage, catalysis, and drug delivery.[2] Understanding the precise molecular geometry and packing of this molecule in the crystalline state is paramount for the rational design of novel materials with tailored properties. This guide focuses on the crystal structure of biphenyl-4,4'-dicarboxylic acid co-crystallized with N,N-dimethylformamide (DMF), a common solvent used in its synthesis and crystallization.[3]

Crystal Structure Data

The crystallographic data presented here pertains to the N,N-dimethylformamide monosolvate of biphenyl-4,4'-dicarboxylic acid (C₁₄H₁₀O₄·2C₃H₇NO).[3] In this structure, the biphenyl-4,4'-dicarboxylic acid molecule is located on a crystallographic center of inversion and forms hydrogen bonds with two DMF molecules.[3] These hydrogen-bonded units then assemble into infinite chains.[3]

Unit Cell Parameters

The unit cell parameters define the dimensions and angles of the fundamental repeating unit in the crystal lattice.

| Parameter | Value[3] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.666 (7) Å |

| b | 7.774 (7) Å |

| c | 9.099 (8) Å |

| α | 88.549 (10)° |

| β | 73.596 (10)° |

| γ | 65.208 (7)° |

| Volume | 469.6 (7) ų |

| Z | 1 |

Selected Bond Lengths and Angles

The following tables summarize key intramolecular bond lengths and angles for the biphenyl-4,4'-dicarboxylic acid molecule within the crystal structure. These values provide insight into the molecular geometry.

Table 2.2.1. Selected Bond Lengths

| Bond | Length (Å) |

| C1-C1' | 1.492 (3) |

| C1-C2 | 1.393 (2) |

| C1-C6 | 1.395 (2) |

| C2-C3 | 1.391 (2) |

| C3-C4 | 1.393 (2) |

| C4-C5 | 1.390 (2) |

| C4-C7 | 1.496 (2) |

| C5-C6 | 1.390 (2) |

| C7-O1 | 1.260 (2) |

| C7-O2 | 1.267 (2) |

Table 2.2.2. Selected Bond Angles

| Angle | Value (°) |

| C2-C1-C6 | 118.0 (2) |

| C2-C1-C1' | 121.0 (2) |

| C6-C1-C1' | 121.0 (2) |

| C3-C2-C1 | 121.1 (2) |

| C2-C3-C4 | 120.7 (2) |

| C5-C4-C3 | 118.1 (2) |

| C5-C4-C7 | 120.8 (2) |

| C3-C4-C7 | 121.1 (2) |

| O1-C7-O2 | 124.0 (2) |

| O1-C7-C4 | 118.0 (2) |

| O2-C7-C4 | 118.0 (2) |

Torsion Angles

Torsion angles describe the rotation around a chemical bond. The torsion angle between the two phenyl rings of the biphenyl (B1667301) moiety is of particular interest as it defines the planarity of the molecule.

| Atoms (A-B-C-D) | Angle (°) |

| C6-C1-C1'-C2' | -36.9 (3) |

| C2-C1-C1'-C6' | -36.9 (3) |

| C2-C1-C1'-C2' | 144.1 (2) |

| C6-C1-C1'-C6' | 144.1 (2) |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by the growth of high-quality single crystals, and finally, analysis by X-ray diffraction.

Synthesis of 4,4'-Biphenyldicarboxylic Acid

Several methods for the synthesis of 4,4'-biphenyldicarboxylic acid have been reported. A common approach involves the oxidation of 4,4'-disubstituted biphenyls.[4] Another method involves a reductive coupling reaction.[5] A representative synthesis procedure is as follows:

-

Reaction Setup : A mixture of a 4,4'-dialkylbiphenyl (e.g., 4,4'-dimethylbiphenyl) is combined with an oxidation catalyst, such as a mixture of cobalt and manganese salts, in a solvent like acetic acid.[4]

-

Oxidation : The reaction mixture is heated under pressure in the presence of molecular oxygen.[4]

-

Isolation : After the reaction is complete, the mixture is cooled, and the crude 4,4'-biphenyldicarboxylic acid precipitates.

-

Purification : The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as absolute methanol, to yield a high-purity product.[6][7]

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical step.[8] For the biphenyl-4,4'-dicarboxylic acid N,N-dimethylformamide monosolvate, the following procedure was reported:

-

Dissolution : Biphenyl-4,4'-dicarboxylic acid is suspended in N,N-dimethylformamide (DMF).[3]

-

Heating : The suspension is heated to facilitate dissolution.[3]

-

Slow Cooling : The hot solution is allowed to cool slowly to room temperature.

-

Crystal Formation : Over time, colorless crystals of the solvated compound form.[3]

Single-Crystal X-ray Diffraction (SCXRD)

The definitive method for determining the three-dimensional arrangement of atoms in a crystal is single-crystal X-ray diffraction.

-

Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. For the reported structure of the DMF solvate, Mo Kα radiation was used, and the data was collected at a low temperature (150 K) to minimize thermal vibrations.[3]

-

Structure Solution : The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement : The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

Caption: Experimental workflow for crystal structure determination.

Logical Relationship of Structural Components

The diagram below illustrates the hierarchical relationship of the components that define the crystal structure.

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. researchgate.net [researchgate.net]

- 3. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid - Google Patents [patents.google.com]

- 4. CN102701964A - Method for synthesizing 4, 4' -biphenyldicarboxylic acid - Google Patents [patents.google.com]

- 5. CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]

- 6. JPH04202158A - Purification of 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystallography Open Database: Search results [qiserver.ugr.es]

An In-depth Technical Guide to the Physical and Chemical Properties of 4,4'-Biphenyldicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Biphenyldicarboxylate, also known as biphenyl-4,4'-dicarboxylic acid (BPDC), is a rigid, linear aromatic dicarboxylic acid. Its robust structure and the presence of two carboxylate groups make it a cornerstone organic linker in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs).[1] This technical guide provides a comprehensive overview of the key physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its primary applications.

Core Physical and Chemical Properties

The intrinsic properties of this compound dictate its behavior and suitability for various applications. These properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₀O₄ | [2][3] |

| Molecular Weight | 242.23 g/mol | [2][3] |

| Appearance | White to light beige crystalline powder | [3][4] |

| Melting Point | >300 °C | [3][5] |

| pKa | 3.77 ± 0.10 (Predicted) | [4] |

| Solubility | ||

| Water | Sparingly soluble/Partially miscible | [4][6] |

| Organic Solvents | Soluble in DMSO, DMF, DMAc, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [7][8] |

Table 2: Spectroscopic Data

| Technique | Key Features and Observations | Reference(s) |

| FT-IR | Broad O-H stretch (carboxylic acid dimer) from 3300-2500 cm⁻¹; Strong C=O stretch around 1700 cm⁻¹. | [1] |

| ¹H NMR | Signals corresponding to the aromatic protons on the biphenyl (B1667301) backbone. | [9] |

| ¹³C NMR | Distinct signals for the carboxyl carbons and the aromatic carbons in the biphenyl structure. | [1] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application. The following sections detail generalized experimental protocols for key property measurements.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus.[6][10]

-

The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.[6]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns to a clear liquid are recorded as the melting range. For a pure compound like this compound, a sharp melting point is expected, though it is above the range of standard laboratory thermometers.

Solubility Determination

Understanding the solubility profile is essential for reaction setup and purification.

Methodology:

-

A known mass (e.g., 25 mg) of this compound is placed in a test tube.[8]

-

A specific volume (e.g., 0.75 mL) of the solvent to be tested is added in small portions.[8]

-

After each addition, the test tube is vigorously shaken.[8]

-

The compound is classified as soluble if it completely dissolves. If not, the process can be repeated with gentle heating to assess temperature effects on solubility.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid groups.

Methodology:

-

A known quantity of this compound is dissolved in a suitable solvent mixture (e.g., water/DMSO) to a known concentration.

-

A calibrated pH electrode is immersed in the solution, which is continuously stirred.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point, as described by the Henderson-Hasselbalch equation.[11]

Spectroscopic Analysis

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Approximately 1-2 mg of dry this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[7]

-

The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a transparent pellet.[7]

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences. The spectrum is then recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

Methodology:

-

For ¹H NMR, 5-25 mg of this compound is dissolved in 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆), as it is sparingly soluble in less polar solvents like CDCl₃.[9][12] For ¹³C NMR, a more concentrated solution (50-100 mg) is preferred.[12]

-

The solution is filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[13]

-

The filtered solution is transferred to a clean NMR tube.

-

An internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing.

-

The NMR tube is placed in the spectrometer, and the spectrum is acquired.

Chemical Reactivity and Applications

The primary chemical reactivity of this compound involves its two carboxylic acid groups. These groups can be deprotonated to form carboxylates, which act as bidentate ligands, coordinating to metal ions. This property is extensively utilized in the synthesis of Metal-Organic Frameworks (MOFs).[1]

Role in Metal-Organic Framework (MOF) Synthesis

This compound is a highly popular organic linker for constructing MOFs due to its rigidity and linear geometry, which facilitate the formation of porous and crystalline structures.[1] A common method for MOF synthesis involving BPDC is solvothermal synthesis.

Generalized Solvothermal Synthesis Workflow: A generalized workflow for the solvothermal synthesis of a MOF using this compound is depicted below. This process involves dissolving a metal salt and the BPDC linker in a solvent, heating the mixture in a sealed vessel to promote crystallization, and then isolating and activating the resulting MOF material.[14][15]

Safety and Handling

This compound is considered a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][13] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[6]

Conclusion

This compound is a well-characterized organic compound with a distinct set of physical and chemical properties that make it an invaluable component in materials chemistry. Its rigidity, linearity, and bifunctional nature are key to its successful application as a linker in the design and synthesis of highly ordered, porous materials like MOFs. A thorough understanding of its properties and the experimental methods to characterize them is fundamental for researchers and scientists working in this and related fields.

References

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. edinst.com [edinst.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.latech.edu [chem.latech.edu]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. web.williams.edu [web.williams.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 15. ossila.com [ossila.com]

An In-depth Technical Guide to the Solubility of 4,4'-Biphenyldicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-biphenyldicarboxylate (BPDC), a key building block in the development of Metal-Organic Frameworks (MOFs) and other advanced materials. Understanding the solubility of BPDC in various organic solvents is critical for optimizing reaction conditions, controlling crystallization, and ensuring the successful synthesis of high-quality materials.

Executive Summary

4,4'-Biphenyldicarboxylic acid is a rigid, linear organic linker extensively utilized in the construction of porous crystalline materials. Its solubility is a crucial parameter that dictates its application in solvothermal and other solution-based synthetic methods. This document summarizes the available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and illustrates the logical workflow of its primary application in MOF synthesis.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Class | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble, especially with heating[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble, especially with heating[1][2] |

| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | Polar Aprotic | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Nonpolar | Soluble[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble[2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[2] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Benzene | C₆H₆ | Nonpolar | Soluble |

| Water | H₂O | Polar Protic | Sparingly soluble to insoluble[3] |

Note: "Soluble" indicates that dissolution is generally achievable, though heating may be required. The absence of quantitative data necessitates experimental determination for specific concentrations and temperatures.

A recrystallization experiment provides an approximation of solubility in DMF at elevated temperatures, where 1.0 gram of BPDC was dissolved in approximately 150 mL of DMF at 100°C.[4][5]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[6][7]

3.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Sealed, airtight vials or flasks

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Pipettes and syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

3.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to rest at the set temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once the solvent is completely removed, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish with the dried this compound residue on an analytical balance.

-

3.3 Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate) * 100

Visualization of Key Processes

4.1 Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. 4,4'-Biphenyldicarboxylic acid | CAS:787-70-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

Thermal stability of 4,4'-Biphenyldicarboxylate based polymers

An In-depth Technical Guide on the Thermal Stability of 4,4'-Biphenyldicarboxylate-Based Polymers

Introduction

Polymers derived from 4,4'-biphenyldicarboxylic acid are a significant class of high-performance materials known for their exceptional thermal stability, mechanical strength, and chemical resistance. The rigid and planar biphenyl (B1667301) unit in the polymer backbone imparts a high degree of aromaticity and chain stiffness, leading to materials that can withstand demanding operational conditions. This technical guide provides a comprehensive overview of the thermal stability of various this compound-based polymers, including polyesters and polyamides. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structure-property relationships and thermal performance of these advanced polymers.

Structure-Property Relationships in Thermal Stability

The thermal stability of this compound-based polymers is intrinsically linked to their chemical structure. The incorporation of the rigid this compound moiety generally enhances thermal properties. However, the choice of comonomers, such as diols or diamines, plays a crucial role in fine-tuning the final characteristics of the polymer.

Key structural factors influencing thermal stability include:

-

Rigidity of the Polymer Backbone: A higher degree of rigidity in the polymer chain leads to stronger intermolecular interactions and restricted segmental motion, resulting in higher glass transition temperatures (Tg) and decomposition temperatures (Td).

-

Introduction of Flexible Linkages: The incorporation of flexible spacers, such as ether (-O-), methylene (B1212753) (-CH2-), or sulfone (-SO2-) groups, into the polymer backbone can increase solubility and processability by reducing chain rigidity. However, this often comes at the cost of slightly lower thermal stability compared to wholly aromatic counterparts.[1]

-

Bulky Side Groups: Attaching bulky pendant groups to the polymer chain can hinder close packing and reduce intermolecular forces, which may lower the glass transition temperature but can also improve solubility.[1]

-

Copolymer Composition: In copolyesters and copolyamides, the molar ratio of the comonomers significantly affects the thermal properties. Increasing the content of the this compound unit generally leads to an increase in thermal stability.[2][3]

Data Presentation: Thermal Properties of this compound-Based Polymers

The following tables summarize the key thermal properties of various polymers based on this compound, including polyesters and polyamides. The data has been compiled from various literature sources to provide a comparative overview.

Table 1: Thermal Properties of this compound-Based Polyamides

| Polymer Name/Description | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10%) (°C) in N2 | 10% Weight Loss Temperature (T10%) (°C) in Air | Char Yield at 800°C in N2 (%) | Reference |

| Polyamide from 4,4'-bis(4-carboxymethylene)biphenyl and various aromatic diamines | 210–261 | 620–710 | 497–597 | - | [1][4] |

| Aromatic polyamides with ether and bulky xanthene groups | 236–298 | 490–535 | up to 515 | - | [5] |

| Aromatic-aliphatic polyamides with N-phenylated amide units | 79–116 | >400 | >400 | - | [6] |

| Wholly aromatic polyamides with N-phenylated amide units | 207–255 | >400 | >400 | - | [6] |

Table 2: Thermal Properties of this compound-Based Copolyesters

| Copolymer Composition | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TΔ5%) (°C) | Reference |

| Copolyester of 4′-hydroxybiphenyl-3-carboxylic acid (60 mol%) and 3-hydroxybenzoic acid | 186 | > 450 | [2] |

| Copolyesters of PET and 4′-hydroxy-4-biphenylcarboxylic acid (20-80 mol%) | Increases with HBCA content | Increases with HBCA content | [3] |

Experimental Protocols

Accurate determination of the thermal properties of this compound-based polymers relies on standardized experimental procedures. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

TGA is used to determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Instrumentation: A high-precision thermogravimetric analyzer.

-

Sample Preparation:

-

A small sample of the polymer (typically 5-15 mg) is accurately weighed into a ceramic or platinum crucible.[7]

-

For films or fibers, a representative section is used.

-

-

Experimental Parameters:

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, to study thermal decomposition without oxidation.[8] A flow rate of 20-50 mL/min is common. For studying oxidative stability, air or oxygen is used as the purge gas.[8]

-

Heating Rate: A constant heating rate is applied, typically 10°C/min or 20°C/min.[9][10] Slower heating rates can provide better resolution of thermal events.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature high enough to ensure complete decomposition, often up to 800°C or 1000°C.[2][7]

-

-

Data Analysis:

-

The TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

The onset of decomposition is often reported as the temperature at which 5% or 10% weight loss occurs (T5% or T10%).

-

The temperature of the maximum rate of decomposition is determined from the peak of the derivative thermogravimetric (DTG) curve.

-

The residual mass at the end of the experiment provides the char yield.

-

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation:

-

A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.[11]

-

To ensure good thermal contact, the sample should be pressed flat at the bottom of the pan.

-

-

Experimental Parameters:

-

Atmosphere: An inert atmosphere, such as nitrogen, is typically used with a flow rate of around 50 mL/min.[2]

-

Temperature Program: A "heat-cool-heat" cycle is commonly employed to erase the thermal history of the sample.

-

First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above its expected melting point or major transitions.[9][10][12]

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.

-

Second Heating Scan: A second heating scan is performed at the same rate as the first. The thermal transitions are typically analyzed from this second heating curve.

-

-

-

Data Analysis:

-

The DSC thermogram plots the heat flow on the y-axis against the temperature on the x-axis.

-

The glass transition (Tg) is observed as a step-like change in the baseline.

-

Melting (Tm) is seen as an endothermic peak.

-

Crystallization (Tc) is observed as an exothermic peak.

-

Mandatory Visualization

The following diagram illustrates the logical relationship between the structural modifications of this compound-based polymers and their resulting thermal stability.

Caption: Structure-Property Relationship in this compound Polymers.

References

- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Aromatic Polyamides [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 11. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. hitachi-hightech.com [hitachi-hightech.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4,4'-Biphenyldicarboxylate Derivatives and Analogues

This technical guide provides a comprehensive overview of this compound derivatives and their analogues, focusing on their synthesis, characterization, biological activities, and applications in drug development and materials science. The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] This document details experimental protocols, summarizes quantitative data, and visualizes key pathways and workflows to serve as an essential resource for professionals in the field.

Core Structure and Significance

The this compound core consists of two benzene (B151609) rings linked together, with carboxyl groups at the 4 and 4' positions. This rigid, linear backbone is a valuable building block in organic synthesis and materials science.[3] Its derivatives are widely explored for their therapeutic potential, including anticancer, anti-inflammatory, and antifungal activities.[2][4] The biphenyl moiety is also a key component in the synthesis of polymers with high thermal stability and in the development of metal-organic frameworks (MOFs).[5][6]

Synthesis of this compound and its Derivatives

The synthesis of the biphenyl core is a critical step, often achieved through the coupling of two aromatic moieties.[7] Functionalization of the biphenyl structure, either before or after the coupling reaction, allows for the creation of a diverse range of derivatives with tailored properties.[3][7]

General Synthetic Workflow

The synthesis of functionalized biphenyl derivatives typically follows a multi-step process, beginning with the coupling of aryl precursors, followed by modification of the functional groups to yield the desired product.

Caption: General workflow for the synthesis of biphenyl derivatives.

Key Synthetic Protocols

Several methods are employed for the synthesis of this compound and its analogues. The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method due to its mild conditions and tolerance of various functional groups.[1]

Experimental Protocol 1: Suzuki-Miyaura Coupling for Biphenyl Derivatives [1]

This protocol outlines a general procedure for the synthesis of a biphenyl derivative using 4-methylbiphenyl-3-ylboronic acid and an aryl halide.

-

Materials:

-

4-Methylbiphenyl-3-ylboronic acid (1.2 mmol)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (0.01-0.05 mmol)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF) (5-10 mL)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine the aryl halide, 4-methylbiphenyl-3-ylboronic acid, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.

-

Reaction: Heat the mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

-

Experimental Protocol 2: Synthesis of 4,4'-Biphenyldicarboxylic Acid [8]

This method describes a high-yield synthesis suitable for industrial production.

-

Step 1: Synthesis of 4,4'-Dicarboxylbibenzil

-

Reactants: 4-diphenic acid, oxalyl chloride, and aluminum trichloride (B1173362) in a molar ratio of 1: (1.1-1.8): (1.2-2.0).

-

Solvent: The weight ratio of 4-diphenic acid to solvent is 1: (3 to 10).

-

Procedure: React the components to obtain 4,4'-dicarboxylbibenzil.

-

-

Step 2: Oxidation to 4,4'-Biphenyldicarboxylic Acid

-

Reactants: 4,4'-dicarboxylbibenzil, an oxidant, and potassium hydroxide (B78521) in a molar ratio of 1: (1.2-2.0): (1.4-2.2).

-

Solvent: The weight ratio of 4,4'-dicarboxylbibenzil to the organic solvent is 1: (3-10).

-

Procedure: React the components and then recrystallize the product from absolute methanol. This method has a reported yield of over 93%.[8]

-

Another patented method utilizes polyethylene (B3416737) glycol 400 as a solvent and cuprous iodide as a catalyst, which is described as environmentally friendly and cost-effective.[9]

Physicochemical Properties and Characterization

Derivatives of this compound are typically crystalline solids. Their characterization is crucial to confirm their structure and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups. For 4,4'-biphenyldicarboxylic acid, characteristic peaks include a broad O-H stretching band for the carboxylic acid dimer (3300-2500 cm⁻¹), a strong C=O stretching peak (~1700 cm⁻¹), and C-O stretching and O-H bending vibrations in the fingerprint region (<1500 cm⁻¹).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure. For the parent acid, the ¹H-NMR spectrum in DMSO-d₆ shows signals at approximately 7.87 ppm (d, 4H), 8.07 ppm (d, 4H), and 13.07 ppm (s, 2H).[8][10]

-

X-ray Diffraction (XRD): This technique provides detailed information about the crystal and molecular structure, which is particularly important for MOFs.[3]

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[11]

Applications in Drug Development and Biological Activities

Biphenyl carboxylic acid derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.[4]

Anticancer Activity

Several derivatives have been investigated as potential anticancer agents.

-

A series of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (B11467104) derivatives were synthesized and evaluated as potential EGFR tyrosine kinase allosteric site inhibitors.[2]

-

1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives have shown in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[4][11] A benzyloxy derivative, in particular, showed potent activity with IC₅₀ values of 9.92 µM against MCF-7 and 9.54 µM against MDA-MB-231.[11]

-

A platinum(II) complex containing a 2,2'-bipyridine-4,4'-dicarboxylic acid ligand functionalized with ethacrynic acid and flurbiprofen (B1673479) demonstrated strong cancer cell selectivity and was able to overcome cisplatin (B142131) resistance.[12]

Table 1: Anticancer Activity of this compound Derivatives

| Derivative Class | Target/Cell Line | Key Findings (In Vitro) | Reference |

| 4'-Hydroxybiphenyl-4-carboxylic acid derivatives | EGFR Tyrosine Kinase (Allosteric Site), HCT-116 cells | A synthesized derivative (S4) showed cytotoxicity comparable to Erlotinib and induced apoptosis by arresting the cell cycle in the G2/M phase. | [3] |

| 1-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives | MCF-7 and MDA-MB-231 breast cancer cells | Benzyloxy derivative (3j) showed potent activity with IC₅₀ values of 9.92 µM (MCF-7) and 9.54 µM (MDA-MB-231). | [11] |

| Pt(II) complexes with functionalized (2,2'-bipyridine)-4,4'-dicarboxylic acid | A2780, A2780cisR, Y79 cancer cells | The combination of ethacrynic acid and flurbiprofen in the complex overcomes cisplatin resistance and provides strong cancer cell selectivity. | [12] |

Anti-inflammatory Activity

Biphenyl-4-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties. A series of novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides were screened using the carrageenan-induced paw edema test and exhibited significant anti-inflammatory activity.[13][14]

Antifungal Activity

Ester derivatives of biphenyl-4-carboxylic acid have demonstrated activity against pathogenic Candida species.[4]

Experimental Protocol 3: Antifungal Activity Evaluation [15]

-

Method: Broth microdilution method.

-

Strains: Candida albicans (ATCC-76485, LM-111) and Candida tropicalis (ATCC-13803, LM-14).

-

Procedure: The minimum inhibitory concentration (MIC) of the compounds is determined by serially diluting them in a liquid growth medium in microtiter plates. The fungal suspension is added to each well, and the plates are incubated. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

Table 2: Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters [15]

| Compound | C. albicans (MIC, µg/mL) | C. tropicalis (MIC, µg/mL) |

| Ethyl 4-biphenyl carboxylate | 512 - 1024 | 512 - 1024 |

| Decanoyl 4-biphenyl carboxylate | 512 | 512 |

Signaling Pathway Involvement

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways.

PI3K/AKT/NF-κB Pathway

A derivative, 3,3',5,5'-tetramethoxybiphenyl-4,4'diol, has been shown to trigger oxidative stress and apoptosis-like processes in a lung cancer cell line by reducing the activity of the PI3K/AKT/NF-κB pathway.[16]

Caption: Inhibition of the PI3K/AKT/NF-κB pathway by a biphenyl derivative.

Cyclooxygenase (COX) Pathway

Some biphenyl-containing compounds act as inhibitors of cyclooxygenase (COX), a key enzyme in the inflammatory pathway.[17] Molecular docking studies have suggested that certain derivatives have the potential to act as COX-2 inhibitors.[2]

Caption: Potential modulation of the COX pathway by biphenyl derivatives.

Conclusion and Future Perspectives

This compound derivatives and their analogues represent a versatile and pharmacologically important class of compounds. Their synthesis is well-established, with various methods allowing for the creation of diverse chemical libraries. The broad spectrum of biological activities, including anticancer, anti-inflammatory, and antifungal effects, underscores their potential in drug discovery. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring novel biological targets, and developing new applications in materials science, particularly in the design of advanced MOFs and polymers. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to build upon in these exciting areas of study.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biphenyl-4,4'-dicarboxylic Acid|Research Chemical [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Biphenyl-4,4 -dicarboxylic acid 97 787-70-2 [sigmaaldrich.com]

- 6. 4,4'-Biphenyldicarboxylic acid - CD Bioparticles [cd-bioparticles.net]

- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 8. CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]

- 9. CN102701964A - Method for synthesizing 4, 4' -biphenyldicarboxylic acid - Google Patents [patents.google.com]

- 10. CN103483186B - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. Bis-conjugation of Bioactive Molecules to Cisplatin-like Complexes through (2,2'-Bipyridine)-4,4'-Dicarboxylic Acid with Optimal Cytotoxicity Profile Provided by the Combination Ethacrynic Acid/Flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Navigating the Safety Profile of 4,4'-Biphenyldicarboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 4,4'-Biphenyldicarboxylate (CAS No. 787-70-2), a rigid, linear organic building block utilized in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and liquid crystal polymers.[1] Understanding the toxicological profile and safe handling procedures for this compound is paramount for ensuring laboratory safety and mitigating potential health risks. This document summarizes key quantitative data, outlines standard experimental methodologies for safety assessment, and visually represents these workflows.

GHS Hazard and Precautionary Information

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.[2][3]

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3][4] |

| Skin Sensitization | - | May cause sensitization by skin contact.[5] |

Table 2: GHS Precautionary Statements for this compound

| Category | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6] |

| P264 | Wash skin thoroughly after handling.[3][6] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][7] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3][7] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[3][7] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[7] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[7] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][3] |

| P405 | Store locked up.[2][3] | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3] |

Toxicological Data

Table 3: Acute Toxicity of this compound

| Route | Species | Value | Reference |

| Intraperitoneal | Mouse | LD50 = 500 mg/kg | [2] |

Accidental ingestion of this material may be damaging to the health of the individual.[5] High oral doses of biphenyl, a related compound, have been shown to cause rapid breathing, excessive tear secretion, loss of appetite, weight loss, muscle weakness, incoordination, coma, and death in experimental animals.[5]

Experimental Protocols for Toxicological Assessment

Detailed experimental protocols for the toxicological assessment of this compound have not been specifically published. However, standardized OECD guidelines are available for the evaluation of chemical safety. The following sections describe the general methodologies that would be employed to assess the key hazards associated with this compound.

Acute Oral Toxicity Testing (Following OECD Guideline 423)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.

Methodology:

-

Animal Model: Typically, the test is performed in a single sex (usually female) of rodent, most commonly rats.

-

Dosing: The test substance is administered in a single dose by gavage. The procedure uses a stepwise approach with a limited number of animals at each step.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Endpoint: The test allows for the determination of the acute toxic class of the substance and an estimation of the LD50.

Dermal and Eye Irritation Testing (Following OECD Guidelines 404 and 405)

These tests are designed to assess the potential of a substance to cause irritation or corrosion to the skin and eyes.

Dermal Irritation (OECD 404):

-

Animal Model: The albino rabbit is the preferred species.[2]

-

Application: A single dose of the test substance is applied to a small area of shaved skin.[2]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.[8]

-

Endpoint: The severity of the skin reactions is scored to determine the irritation potential.[8]

Eye Irritation (OECD 405):

-

Animal Model: The albino rabbit is the recommended species.[5][9]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[5][10]

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).[9][10]

-

Endpoint: The severity of ocular lesions is scored to determine the irritation potential.[9][10]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. oecd.org [oecd.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. p38 MAPK Activation, JNK Inhibition, Neoplastic Growth Inhibition and Increased Gap Junction Communication in Human Lung Carcinoma and Ras-Transformed Cells by 4-Phenyl-3-Butenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. criver.com [criver.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Commercial Suppliers and Technical Applications of High-Purity 4,4'-Biphenyldicarboxylate: A Guide for Researchers

Introduction: 4,4'-Biphenyldicarboxylate, also known as biphenyl-4,4'-dicarboxylic acid (BPDA), is a rigid, aromatic dicarboxylic acid that serves as a critical building block in various fields of chemical and materials science. Its linear and symmetrical structure imparts desirable properties such as high thermal stability and mechanical strength to the materials derived from it. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound and details its applications in the synthesis of advanced materials and its relevance in biomedical research. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile chemical compound.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound in different purity grades, catering to a range of research and development needs. The quality and purity of the starting material are paramount for achieving desired outcomes in sensitive applications such as drug development and the synthesis of high-performance polymers and metal-organic frameworks. Below is a summary of prominent commercial suppliers and the typical purity levels they provide.

| Supplier | Stated Purity | CAS Number | Molecular Formula |

| Sigma-Aldrich (Merck) | 97% | 787-70-2 | C14H10O4 |

| Thermo Scientific Chemicals | 98% | 787-70-2 | C14H10O4 |

| TCI America | >97.0% (by Titration) | 787-70-2 | C14H10O4 |

| Santa Cruz Biotechnology | >97% | 787-70-2 | C14H10O4 |

| A reputable China Manufacturer | ≥99.5% | 787-70-2 | C14H10O4 |

Applications in Materials Science and Organic Synthesis

The unique structural characteristics of this compound make it a valuable component in the synthesis of various advanced materials. Its rigid biphenyl (B1667301) core is a key feature in many pharmacologically active molecules, contributing to activities such as anti-inflammatory, antimicrobial, and anticancer effects.[1]

Synthesis of Metal-Organic Frameworks (MOFs)

This compound is a widely used organic linker in the synthesis of Metal-Organic Frameworks (MOFs). These materials are characterized by their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. A notable example is the synthesis of UiO-67, a zirconium-based MOF known for its stability.

Experimental Protocol: Synthesis of UiO-67 MOF [2]

Materials:

-

Zirconium tetrachloride (ZrCl₄)

-

4,4'-Biphenyldicarboxylic acid (BPDC)

-

Acetic acid

-

Hydrochloric acid (HCl, 37%)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a suitable vessel, mix Zirconium tetrachloride (233 mg, 1 mmol), 4,4'-biphenyldicarboxylic acid (242 mg, 1 mmol), acetic acid (0.6 g, 10 mmol), and hydrochloric acid (0.16 mL, 2 mmol) in 30 mL of N,N-dimethylformamide.

-

Sonicate the mixture until all components are fully dissolved.

-

Heat the resulting solution at 120°C for 48 hours in a sealed container.

-

After cooling to room temperature, collect the white precipitate of UiO-67 by centrifugation.

-

Wash the product three times with fresh DMF to remove any unreacted starting materials.

-

The final product can be dried under vacuum.

The following diagram illustrates the general workflow for the synthesis of the UiO-67 Metal-Organic Framework.

Caption: Workflow for the synthesis of UiO-67 MOF.

Polymer Synthesis

This compound is a monomer used in the production of high-performance polymers, such as polyesters and polyamides. The rigidity of the biphenyl unit contributes to the thermal stability and mechanical strength of the resulting polymers, making them suitable for applications in electronics and aerospace industries.

Relevance in Drug Development and Biological Systems

The biphenyl scaffold is a common motif in many biologically active compounds. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. Its dicarboxylic acid functional groups provide convenient points for chemical modification.

Dimethyl Biphenyl-4,4'-dicarboxylate and JAK/STAT Signaling

The dimethyl ester derivative of this compound, has been investigated as a hepatoprotective agent. Studies have shown that this compound can stimulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The JAK/STAT pathway is a crucial signaling cascade involved in cellular processes such as immunity, cell division, and apoptosis.